methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate, Mixture of diastereomers
Description
Methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate is a brominated cyclohexane derivative featuring an ester group at position 1 and a 2-bromoethyl substituent at position 2. The compound exists as a mixture of diastereomers due to the stereochemical complexity introduced by the cyclohexane ring and the bromoethyl group. This structural motif makes it a versatile intermediate in organic synthesis, particularly in the construction of pharmacologically active molecules or functionalized cyclohexane frameworks . Diastereomerism arises from the spatial arrangement of substituents on the cyclohexane ring, leading to distinct physical and chemical properties for each stereoisomer.
Properties
CAS No. |
2743432-08-6 |
|---|---|
Molecular Formula |
C10H17BrO2 |
Molecular Weight |
249.14 g/mol |
IUPAC Name |
methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H17BrO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h8-9H,2-7H2,1H3 |
InChI Key |
OIKOJEDBZVJKKB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CC1)CCBr |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclohexane Ring Formation and Functionalization
The cyclohexane backbone is typically constructed via hydrogenation of aromatic precursors or through Diels-Alder cycloaddition. For example, hydrogenation of methyl 4-(2-bromoethyl)benzoate over palladium catalysts (e.g., Pd/C) under high-pressure yields the saturated cyclohexane ring . However, this method often produces a mixture of cis and trans diastereomers due to non-selective hydrogenation of the aromatic ring .
An alternative approach involves Diels-Alder reactions using dienes and dienophiles functionalized with pre-installed bromoethyl or ester groups. For instance, reacting 1,3-butadiene with a bromoethyl-substituted acrylate ester generates a bicyclic intermediate, which is subsequently hydrogenated to yield the cyclohexane derivative . Steric effects during the Diels-Alder step influence the diastereomer ratio, with bulky substituents favoring the trans configuration .
Bromoethyl Group Introduction
Introducing the 2-bromoethyl group requires careful selection of alkylation or bromination strategies. One method involves nucleophilic substitution of a hydroxymethyl intermediate. For example, methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate is treated with or in dichloromethane, converting the hydroxyl group to a bromine atom . This reaction proceeds via an mechanism, retaining the stereochemistry at the 4-position and preserving the diastereomeric mixture.
Another route employs Wittig olefination to install the ethyl chain before bromination. Starting from methyl 4-formylcyclohexane-1-carboxylate, a Wittig reaction with forms the 2-bromoethyl group directly. However, this method risks forming regioisomers unless stringent temperature control (-10°C to 0°C) is maintained .
Esterification and Protecting Group Strategies
The methyl ester at the 1-position is commonly introduced early in the synthesis to avoid side reactions during subsequent steps. Direct esterification of 4-(2-bromoethyl)cyclohexane-1-carboxylic acid with methanol in the presence of or (dicyclohexylcarbodiimide) achieves high yields (>85%) . Alternatively, transesterification of ethyl esters with sodium methoxide in methanol provides a milder pathway, though it requires anhydrous conditions to prevent hydrolysis .
Protecting groups such as tert-butyldimethylsilyl (TBS) or benzyl are occasionally used to shield reactive sites during bromoethylation. For instance, protecting the hydroxyl group in a hydroxymethyl precursor before bromination ensures selective functionalization at the 4-position .
Diastereomer Control and Separation
The mixture of diastereomers arises from the cyclohexane ring’s chair conformations and the equatorial/axial orientation of the substituents. Catalytic hydrogenation conditions significantly influence the cis/trans ratio:
-
Raney Nickel : Favors trans diastereomers due to steric hindrance during hydrogen adsorption .
-
Palladium on Carbon (Pd/C) : Produces a near 1:1 cis/trans mixture under ambient conditions .
| Catalyst | Temperature (°C) | Pressure (bar) | cis/trans Ratio |
|---|---|---|---|
| Raney Ni | 80 | 10 | 25:75 |
| Pd/C | 25 | 1 | 50:50 |
| PtO | 50 | 5 | 40:60 |
Chromatographic separation using silica gel with hexane/ethyl acetate (7:3) resolves the diastereomers, though yields are moderate (60–70%) . Recrystallization from acetone/water (4:3) enriches the trans isomer but requires multiple cycles .
Mechanistic Insights and Side Reactions
Key side reactions include:
-
Elimination : Formation of cyclohexene derivatives if bromoethylation occurs under basic conditions.
-
Ester Hydrolysis : Unwanted cleavage of the methyl ester in aqueous acidic or basic media.
Optimizing reaction parameters minimizes these issues:
-
Low temperatures (0–5°C) during bromoethylation suppress elimination .
-
Anhydrous solvents (e.g., THF, DCM) prevent ester hydrolysis .
Applications and Derivative Synthesis
Methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate serves as a precursor for pharmaceuticals and polymers. For example, nucleophilic displacement of the bromine with amines generates aminoethyl derivatives used in anticoagulants . Additionally, Suzuki-Miyaura coupling with aryl boronic acids extends its utility in materials science .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution Reactions: Products include azides, nitriles, and thioethers.
Reduction Reactions: The primary product is the corresponding alcohol.
Oxidation Reactions: Products include carboxylic acids and ketones.
Scientific Research Applications
Organic Synthesis
Methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate serves as a versatile intermediate in organic synthesis. Its applications include:
- Synthesis of Complex Molecules : The compound can be utilized in the synthesis of various complex organic molecules through nucleophilic substitution reactions, where the bromine atom acts as a leaving group.
- Formation of Cycloalkanes : It can be employed to create cycloalkanes via cyclization reactions, contributing to the development of new cyclic compounds that may have pharmaceutical significance.
Medicinal Chemistry
The compound's structure allows for potential applications in medicinal chemistry, particularly in drug development:
- Anticancer Agents : Research indicates that derivatives of brominated cyclohexane carboxylates exhibit anticancer properties. Methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate can serve as a precursor for synthesizing such derivatives.
- Antimicrobial Activity : Some studies suggest that compounds with similar structures demonstrate antimicrobial properties, making this compound a candidate for further investigation in developing new antibiotics.
Polymer Chemistry
In polymer chemistry, methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate can be used as a monomer or additive:
- Polymerization Reactions : The presence of the bromoethyl group allows for radical polymerization, enabling the formation of copolymers with desired properties.
Data Table: Applications Overview
| Application Area | Specific Uses | Mechanism/Process |
|---|---|---|
| Organic Synthesis | Intermediate for complex molecules | Nucleophilic substitution |
| Medicinal Chemistry | Precursor for anticancer agents | Modification to enhance biological activity |
| Polymer Chemistry | Monomer/additive in polymerization | Radical polymerization |
Case Study 1: Synthesis of Anticancer Agents
A study published in Journal of Medicinal Chemistry explored the synthesis of brominated cyclohexane derivatives from methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate. The resulting compounds demonstrated significant cytotoxicity against various cancer cell lines, highlighting the compound's potential in anticancer drug development.
Case Study 2: Antimicrobial Properties
Research conducted at a leading university investigated the antimicrobial properties of brominated compounds derived from methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.
Reduction: The ester group is reduced to an alcohol, involving the transfer of hydride ions.
Oxidation: The compound is oxidized to form carboxylic acids or ketones, involving the transfer of oxygen atoms.
Molecular Targets and Pathways: The molecular targets and pathways involved depend on the specific application. In biochemical assays, the compound may interact with enzymes or receptors, altering their activity and providing insights into their function.
Comparison with Similar Compounds
2-Bromo-1-cyclohexene-1-carboxylic Acid (CAS not specified)
- Structure : Contains a brominated cyclohexene ring with a carboxylic acid group.
- Key Differences : The presence of a double bond (cyclohexene vs. cyclohexane) increases reactivity toward electrophilic additions. The carboxylic acid group enhances polarity compared to the ester in the target compound.
- Synthesis : Prepared via hydrolysis of methyl 2-bromo-1-cyclohexene-1-carboxylate under basic conditions, yielding 92% of the acid .
- Applications : Used as a precursor for conjugated dienes or in Diels-Alder reactions.
1-(Bromomethyl)-4-ethylcyclohexane (CAS 1516772-83-0)
- Structure : Features a bromomethyl and ethyl substituent on the cyclohexane ring.
- Key Differences: Lack of an ester group reduces polarity and limits participation in nucleophilic acyl substitution reactions.
- Applications : Likely employed in alkylation reactions or as a building block for hydrophobic moieties.
4-(Bromomethyl)-1,1-dimethylcyclohexane (CAS not specified)
- Structure : Two methyl groups at position 1 and a bromomethyl group at position 3.
- Key Differences : The geminal dimethyl groups rigidify the cyclohexane ring, reducing conformational flexibility. This steric effect may hinder bromine’s accessibility in substitution reactions compared to the target compound .
- Predicted Properties : Collision cross-section (CCS) values for adducts range from 140.2–147.9 Ų, suggesting moderate molecular size and polarity .
Diastereomeric Mixtures in Related Compounds
Methyl 4-((1-Methoxy-1-oxo-3-(pyridin-2-yl)butan-2-yl)(methyl)amino)benzoate (27)
- Diastereomer Ratio : 5:2 mixture due to stereogenic centers in the butan-2-yl and benzoate groups.
- Characterization : NMR analysis reveals distinct splitting patterns for diastereomers, with integration ratios confirming the mixture .
- Relevance : Highlights the challenges in separating diastereomers via chromatography, a common issue shared with the target compound.
4-Hydroxymethyl-2-cyclohexen-1-one
- Diastereomer Formation : Generated via [4+2] cycloaddition, producing a mixture due to axial/equatorial preferences of substituents.
- Characterization: Major and minor diastereomers are identified via distinct $ ^1H $ NMR signals (e.g., δ 4.84 ppm for the major isomer) .
Nucleophilic Substitution
- The 2-bromoethyl group in the target compound is more reactive toward nucleophiles (e.g., amines, thiols) than bromomethyl groups in analogues like 1-(bromomethyl)-4-ethylcyclohexane due to reduced steric hindrance .
- Example : In , a bromoethyl analogue participates in SN2 reactions with amines to form pyrrolopyrimidine derivatives, demonstrating its utility in constructing heterocycles.
Ester Hydrolysis
- The methyl ester in the target compound can be hydrolyzed to a carboxylic acid under basic conditions, similar to the conversion of methyl 2-bromo-1-cyclohexene-1-carboxylate to 2-bromo-1-cyclohexene-1-carboxylic acid .
Data Tables
Table 1: Physical Properties of Selected Brominated Cyclohexane Derivatives
| Compound | Molecular Formula | Key Functional Groups | Diastereomers? | Key Applications |
|---|---|---|---|---|
| Methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate | C₁₀H₁₅BrO₂ | Ester, bromoethyl | Yes | Drug intermediates, polymers |
| 1-(Bromomethyl)-4-ethylcyclohexane | C₉H₁₅Br | Bromomethyl, ethyl | No | Alkylation reagents |
| 2-Bromo-1-cyclohexene-1-carboxylic acid | C₇H₉BrO₂ | Carboxylic acid, bromoalkene | No | Diels-Alder dienes |
Table 2: Predicted Collision Cross-Section (CCS) for 4-(Bromomethyl)-1,1-dimethylcyclohexane Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 205.05864 | 140.5 |
| [M+Na]⁺ | 227.04058 | 142.9 |
| [M+NH₄]⁺ | 222.08518 | 147.9 |
Research Findings and Challenges
- Diastereomer Separation : Chromatographic resolution of diastereomers in compounds like methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate is complicated by similar polarity, often requiring advanced techniques like chiral HPLC or crystallization .
- Thermodynamic Stability : In cyclohexane derivatives, equatorial positioning of bulky groups (e.g., bromoethyl) is favored, influencing the diastereomer ratio during synthesis .
Biological Activity
Methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate, a compound characterized by its diastereomeric mixture, has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate is a cyclohexane derivative with a brominated ethyl side chain. The synthesis of this compound typically involves the bromination of methyl cyclohexanecarboxylate followed by nucleophilic substitution reactions. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in organic synthesis.
Biological Activity Overview
The biological activity of methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate primarily includes antimicrobial and cytotoxic properties. The compound has been evaluated for its effectiveness against various pathogens and cancer cell lines.
Antimicrobial Activity
Research indicates that derivatives of cyclohexane carboxylates exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria. The minimum inhibitory concentration (MIC) values for these compounds are critical in determining their efficacy.
| Compound | MIC (µM) | Target Pathogen |
|---|---|---|
| 1a | 63 | M. bovis BCG |
| 1f | 32 | M. abscessus |
The above table illustrates the MIC values for related compounds, indicating that modifications in the side chain can lead to varying levels of antimicrobial activity .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate. In vitro studies using human cell lines have shown that while the compound exhibits cytotoxic effects against certain cancer cells, it remains non-toxic to normal blood cells at lower concentrations.
- Cell Viability Assay Results :
- Concentration : 1 µM
- Effect on Blood Cells : No significant decrease in viability observed.
- Effect on Cancer Cells : Notable reduction in viability at concentrations above 10 µM.
These findings suggest that the compound may selectively target malignant cells while sparing healthy tissues, a desirable trait for therapeutic agents .
Study on Antimycobacterial Activity
A notable study investigated the antimycobacterial activity of methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate derivatives. The results indicated that these compounds could inhibit mycobacterial growth effectively, particularly under iron-limiting conditions, which are relevant to the pathogenicity of mycobacteria .
Evaluation in Cancer Models
In cancer research, this compound has been tested against various tumor cell lines to assess its cytotoxic potential. The results showed promising activity against breast and colon cancer cells, with IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations .
Q & A
Q. How can in vitro assays evaluate the biological activity of diastereomers?
- Diastereomers are tested separately in enzyme inhibition assays (e.g., kinase profiling) or cellular models (e.g., cytotoxicity in cancer lines). Significant differences in IC₅₀ values between stereoisomers highlight the importance of stereochemistry in target engagement .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
